molecular formula C25H28N2O4 B2951161 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one CAS No. 898441-97-9

2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one

Cat. No. B2951161
CAS RN: 898441-97-9
M. Wt: 420.509
InChI Key: STOWJCMRHYPZBV-UHFFFAOYSA-N
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Description

The compound “2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one” is a chemical compound that has been studied for its potential therapeutic applications . It has been found to have affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs) that are a major therapeutic target for the treatment of numerous disorders .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyran-4-one group, a methoxyphenyl group, and a piperazine group . The exact structure can be determined using techniques such as NMR and X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. As it has been studied for its interactions with alpha1-adrenergic receptors, it likely undergoes binding reactions with these receptors .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one”, focusing on several unique applications:

G-Protein-Coupled Receptor (GPCR) Modulation

This compound has been studied for its potential to modulate alpha1-adrenergic receptors (α1-AR), which are a class of GPCRs. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate, making them a significant target for treating disorders like cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Dopamine Receptor Ligand

The compound has shown promise as a potent and selective D4 dopamine receptor ligand. This suggests potential applications in neurological research and treatment of disorders associated with dopamine dysfunction .

Molecular Dynamics and ADME Profiling

Research has been conducted on the binding data, in silico docking simulations, and molecular dynamics (MD) together with absorption, distribution, metabolism, and excretion (ADME) calculations. This provides valuable insights into the pharmacokinetics and pharmacodynamics of the compound .

Synthesis and Structural Analysis

The compound has been synthesized and its structure confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 NMR (^13C NMR) experiments. This is crucial for understanding its chemical properties and potential modifications for various applications .

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to various changes, depending on whether the compound acts as an agonist or antagonist.

Biochemical Pathways

The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors can affect numerous biochemical pathways, leading to various downstream effects. These receptors are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with the alpha1-adrenergic receptors. As these receptors are involved in numerous disorders, the compound’s action could potentially be used for the treatment of various neurological conditions .

Future Directions

The compound has been studied for its potential therapeutic applications, particularly in relation to alpha1-adrenergic receptors . Future research could further investigate its therapeutic potential, explore its mechanism of action, and assess its safety and efficacy in clinical trials.

properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-19-6-5-7-20(14-19)17-31-25-18-30-21(15-23(25)28)16-26-10-12-27(13-11-26)22-8-3-4-9-24(22)29-2/h3-9,14-15,18H,10-13,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOWJCMRHYPZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one

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